molecular formula C20H21NO5 B12748461 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone CAS No. 87081-34-3

5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone

Cat. No.: B12748461
CAS No.: 87081-34-3
M. Wt: 355.4 g/mol
InChI Key: OMSWZNQWSWGCSB-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a hydroxyphenyl group, a benzodioxol moiety, and an oxazolidinone ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxol moiety, followed by the formation of the oxazolidinone ring through cyclization reactions. The hydroxyphenyl group is then introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxazolidinone ring can be reduced to form amines.

    Substitution: The benzodioxol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzodioxol derivatives.

Scientific Research Applications

5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s structure allows it to interact with various biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Hydroxyphenyl)-4-methyl-2-oxazolidinone: Lacks the benzodioxol moiety.

    4-Methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone: Lacks the hydroxyphenyl group.

    5-(4-Hydroxyphenyl)-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone: Lacks the methyl group on the oxazolidinone ring.

Uniqueness

The uniqueness of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

87081-34-3

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-4-methyl-3-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C20H21NO5/c1-13-18(14-7-9-15(22)10-8-14)24-19(23)21(13)12-11-20(2)25-16-5-3-4-6-17(16)26-20/h3-10,13,18,22H,11-12H2,1-2H3

InChI Key

OMSWZNQWSWGCSB-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=O)N1CCC2(OC3=CC=CC=C3O2)C)C4=CC=C(C=C4)O

Origin of Product

United States

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